N-[2-(morpholin-4-yl)phenyl]acetamide
Description
N-[2-(morpholin-4-yl)phenyl]acetamide is an acetamide derivative featuring a morpholine ring attached to the phenyl group at the ortho-position.
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWSFRAJHDWPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)phenyl]acetamide typically involves the acylation of 2-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction can be summarized as follows:
Starting Materials: 2-(morpholin-4-yl)aniline and acetic anhydride.
Reaction Conditions: Reflux in dichloromethane or ethanol.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)phenyl]acetamide is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, modulating biological pathways.
Scientific Research Applications
Chemistry this compound serves as a versatile intermediate in synthesizing complex organic molecules. It can undergo reactions such as oxidation, leading to N-oxide derivatives; reduction, resulting in corresponding amine derivatives; and substitution, producing halogenated or nitrated phenyl derivatives.
Biology The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine this compound is explored for potential therapeutic effects, particularly in developing new drugs. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, it may inhibit monoamine oxidase, an enzyme involved in neurotransmitter breakdown, potentially elevating neurotransmitter levels in the brain. A series of chemical optimizations guided by in vitro affinity at a histamine H3 receptor (H3R) has led to the identification of N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride as a clinical candidate for treating human sleep disorders .
Industry This compound is utilized in producing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[2-(morpholin-4-yl)phenyl]acetamide, emphasizing differences in substituents, molecular properties, and applications:
Detailed Comparative Analysis
Structural and Electronic Effects
- Morpholine Positioning : The ortho-morpholine substitution in the target compound may sterically hinder interactions compared to para-substituted analogs like N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide , where the sulfonyl group enhances solubility and hydrogen-bonding capacity .
- Chlorine vs. Sulfonyl Groups: Chlorine substituents (e.g., 2-chloro-N-{4-[(morpholin-4-ylacetyl)amino]phenyl}acetamide) increase electrophilicity, favoring nucleophilic substitution reactions, whereas sulfonyl groups improve thermal stability and solubility .
Biological Activity
N-[2-(morpholin-4-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the acylation of 2-(morpholin-4-yl)aniline with acetic anhydride. This reaction is often conducted under reflux conditions in solvents such as dichloromethane or ethanol. The general reaction can be summarized as follows:
Reaction Overview:
- Starting Materials: 2-(morpholin-4-yl)aniline, acetic anhydride
- Reaction Conditions: Reflux in dichloromethane or ethanol
- Product: this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are critical for evaluating its efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
| Escherichia coli | 100 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in human lung cancer cell lines (A549). The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation and survival.
Case Study:
A recent study utilized the MTT assay to evaluate the cytotoxic effects of this compound on A549 cells. The findings indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain, which could have implications for both antimicrobial and anticancer activities.
- DNA Interaction: Preliminary studies suggest that it can bind to DNA, potentially disrupting replication processes in cancer cells .
- Cell Signaling Modulation: By affecting various signaling pathways, the compound may alter cellular responses to stress and apoptosis.
Research Findings
Recent investigations have explored various aspects of this compound's biological activity:
- Antimicrobial Studies: Various derivatives have been synthesized and tested for enhanced activity against resistant bacterial strains.
- Anticancer Studies: Research has focused on structural modifications to improve potency and selectivity against cancer cells.
- Pharmacokinetics: Studies have begun to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to understand its viability as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
